2-(Chloromethoxy)ethanol
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Overview
Description
2-(Chloromethoxy)ethanol is an organic compound with the molecular formula C3H7ClO2. It is a chlorinated ether alcohol, characterized by the presence of both a chloro group and an ethoxy group attached to an ethanol backbone . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethoxy)ethanol can be synthesized through the reaction of ethylene glycol with thionyl chloride. The reaction typically involves the following steps:
- Ethylene glycol is reacted with thionyl chloride (SOCl2) under controlled conditions.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through distillation or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and advanced purification techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or ethers.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various ethers and esters.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols and ethers.
Scientific Research Applications
2-(Chloromethoxy)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, solvents, and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)ethanol involves its reactivity due to the presence of both the chloro and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but with an additional ethoxy group.
2-Chloroethanol: Lacks the methoxy group, making it less versatile in certain reactions.
Diethylene glycol monochlorohydrin: Contains an additional ethylene glycol unit, making it more complex
Uniqueness
2-(Chloromethoxy)ethanol is unique due to its specific combination of chloro and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-(chloromethoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXJHJNPWEKRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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